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Compound Name: TMP195

Cat. No.: B611408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TMP195 with other selective Class IIa histone

deacetylase (HDAC) inhibitors. The information presented is curated from experimental data to

assist researchers in making informed decisions for their drug discovery and development

programs.

Introduction to Class IIa HDACs
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues

on histones and other proteins, playing a crucial role in the epigenetic regulation of gene

expression. Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9, are

distinguished by their tissue-specific expression and their regulation through nucleo-

cytoplasmic shuttling.[1][2] Unlike other HDAC classes, their catalytic activity is considered

weak, and their primary function is believed to be the recruitment of other co-repressor

complexes to transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family.

[3][4][5] Dysregulation of Class IIa HDACs has been implicated in various diseases, including

cancer, inflammatory disorders, and neurological conditions, making them attractive therapeutic

targets.[6][7]

TMP195: A Profile
TMP195 is a first-in-class, selective Class IIa HDAC inhibitor.[8] It exhibits its inhibitory activity

through a novel, non-chelating zinc-binding group, a trifluoromethyloxadiazole (TFMO) moiety,
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which differs from the hydroxamic acid group found in many pan-HDAC inhibitors.[9][10] This

unique mechanism contributes to its high selectivity for Class IIa HDACs over other HDAC

classes.

Comparative Performance Data
The following table summarizes the in vitro potency of TMP195 and other notable Class IIa

HDAC inhibitors against the four Class IIa isoforms. The data is presented as IC50 (half-

maximal inhibitory concentration) or Ki (inhibitor constant) values, as reported in the literature.

Inhibitor HDAC4 HDAC5 HDAC7 HDAC9
Selectivit
y Profile

Referenc
e(s)

TMP195

59 nM (Ki)

/ 111 nM

(IC50)

60 nM (Ki)

/ 106 nM

(IC50)

26 nM (Ki)

/ 46 nM

(IC50)

15 nM (Ki)

/ 9 nM

(IC50)

Highly

selective

for Class

IIa over

other

HDACs

(>100-fold)

[8][9][11]

TMP269

157 nM /

126 nM

(IC50)

97 nM / 80

nM (IC50)

43 nM / 36

nM (IC50)

23 nM / 19

nM (IC50)

Highly

selective

for Class

IIa HDACs

[6][11][12]

[13][14]

LMK-235
11.9 nM

(IC50)

4.22 nM

(IC50)
- -

Selective

for HDAC4

and

HDAC5

over other

HDACs

[7][15][16]

[17]

MC1568
Inhibits

HDAC4

Inhibits

HDAC5
- -

Selective

for Class

IIa over

Class I

HDACs

(176-fold)

[2][9][18]

[19]
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Note: IC50 and Ki values can vary depending on the specific assay conditions. Researchers

should consult the primary literature for detailed experimental parameters.

Experimental Protocols
The determination of inhibitor potency against HDAC enzymes is critical for their

characterization. A common method employed is the in vitro HDAC enzymatic assay.

General HDAC Enzymatic Assay Protocol
This protocol outlines the general steps for determining the IC50 values of HDAC inhibitors

using a fluorometric assay.

1. Reagents and Materials:

Recombinant human HDAC enzymes (HDAC4, 5, 7, 9)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

HDAC inhibitor (e.g., TMP195) dissolved in DMSO

Developer solution (e.g., Trypsin in a suitable buffer)

Stop solution (e.g., Trichostatin A, a pan-HDAC inhibitor)

384-well black microplates

Fluorescence plate reader

2. Assay Procedure:

Prepare serial dilutions of the test inhibitor in DMSO.

In a 384-well plate, add the assay buffer, the fluorogenic substrate, and the diluted inhibitor.

Initiate the enzymatic reaction by adding the recombinant HDAC enzyme to each well.
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Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[12]

Stop the reaction by adding the stop solution.

Add the developer solution to each well and incubate at 37°C to allow for the cleavage of the

deacetylated substrate, which releases a fluorescent molecule.[8]

Measure the fluorescence intensity using a plate reader at the appropriate excitation and

emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based

substrates).[8]

Calculate the percentage of inhibition for each inhibitor concentration relative to the control

(DMSO vehicle) and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways
Class IIa HDAC-MEF2 Signaling Pathway
Class IIa HDACs are key regulators of the MEF2 family of transcription factors. In their

unphosphorylated state, Class IIa HDACs reside in the nucleus and bind to MEF2, repressing

its transcriptional activity. This repression is crucial for controlling cellular differentiation and

proliferation.
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Caption: Class IIa HDACs repress MEF2-mediated transcription in the nucleus.
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Nucleo-cytoplasmic Shuttling of Class IIa HDACs
The activity of Class IIa HDACs is tightly regulated by their subcellular localization. Signal-

dependent phosphorylation of conserved serine residues in their N-terminal domain by kinases

such as CaMKs leads to their export from the nucleus to the cytoplasm.[20][21][22] This

translocation relieves the repression of MEF2 and allows for the activation of target gene

expression.
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Caption: Signal-induced phosphorylation drives the nuclear export of Class IIa HDACs.

Conclusion
TMP195 represents a significant advancement in the development of selective Class IIa HDAC

inhibitors, offering a potent and specific tool for researchers. Its unique chemical scaffold and

mechanism of action distinguish it from other inhibitors. The comparative data presented in this

guide highlights the varying potencies and selectivity profiles of different Class IIa HDAC
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inhibitors, providing a valuable resource for selecting the most appropriate compound for

specific research applications. Understanding the underlying signaling pathways and having

access to robust experimental protocols are essential for the effective utilization of these

powerful research tools in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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